Cas no 3413-49-8 (p-O-Methyl-isoproterenol)

p-O-Methyl-isoproterenol structure
p-O-Methyl-isoproterenol structure
Product Name:p-O-Methyl-isoproterenol
CAS No:3413-49-8
MF:C12H19NO3
MW:225.284163713455
CID:5050779
Update Time:2025-07-17

p-O-Methyl-isoproterenol Chemical and Physical Properties

Names and Identifiers

    • p-O-Methyl-isoproterenol
    • Inchi: 1S/C12H19NO3/c1-8(2)13-7-11(15)9-4-5-12(16-3)10(14)6-9/h4-6,8,11,13-15H,7H2,1-3H3
    • InChI Key: OTLFCSFQBDQCDT-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(OC)=C(O)C=1)(O)CNC(C)C

p-O-Methyl-isoproterenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M314740-10mg
p-O-Methyl-isoproterenol
3413-49-8
10mg
$282.00 2023-05-17
TRC
M314740-25mg
p-O-Methyl-isoproterenol
3413-49-8
25mg
$603.00 2023-05-17
TRC
M314740-50mg
p-O-Methyl-isoproterenol
3413-49-8
50mg
$1154.00 2023-05-17
TRC
M314740-100mg
p-O-Methyl-isoproterenol
3413-49-8
100mg
$1918.00 2023-05-17
TRC
M314740-250mg
p-O-Methyl-isoproterenol
3413-49-8
250mg
$ 3000.00 2023-09-07

Additional information on p-O-Methyl-isoproterenol

Research Brief on p-O-Methyl-isoproterenol (CAS: 3413-49-8): Recent Advances and Applications

p-O-Methyl-isoproterenol (CAS: 3413-49-8) is a chemically modified derivative of isoproterenol, a well-known β-adrenergic receptor agonist. This compound has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. The methylation at the para position of the phenolic hydroxyl group alters the compound's receptor binding affinity and metabolic stability, making it a subject of interest for researchers in chemical biology and medicinal chemistry.

Recent studies have focused on the synthesis optimization of p-O-Methyl-isoproterenol, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route using palladium-catalyzed cross-coupling reactions, achieving a 78% yield with >99% purity. This advancement addresses previous challenges in large-scale production and opens new possibilities for preclinical development.

Pharmacological characterization of p-O-Methyl-isoproterenol has revealed interesting selectivity patterns. While maintaining agonist activity at β2-adrenergic receptors (EC50 = 12.3 nM), the compound shows reduced activity at β1 receptors compared to its parent molecule. This selectivity profile suggests potential advantages in therapeutic applications where β2-specific activation is desired, such as in asthma treatment, while minimizing cardiovascular side effects.

Metabolic stability studies published in Drug Metabolism and Disposition (2024) demonstrate that p-O-Methyl-isoproterenol has significantly improved resistance to catechol-O-methyltransferase (COMT)-mediated degradation compared to isoproterenol, with a plasma half-life extended from 2.1 to 6.8 hours in rodent models. This enhanced pharmacokinetic profile could translate to less frequent dosing in clinical applications.

Emerging research explores the compound's potential beyond traditional β-agonist applications. A recent study in Nature Chemical Biology (2024) identified p-O-Methyl-isoproterenol as a modulator of macrophage polarization, suggesting possible immunomodulatory effects. This finding opens new avenues for investigating its role in inflammatory diseases and cancer immunotherapy.

Current challenges in p-O-Methyl-isoproterenol research include the need for more comprehensive toxicological profiling and the development of optimized formulations for different administration routes. Several pharmaceutical companies have included this compound in their development pipelines, with Phase I clinical trials anticipated to begin in 2025 for respiratory indications.

The chemical and biological properties of p-O-Methyl-isoproterenol continue to make it a valuable tool compound for studying adrenergic receptor signaling and a promising candidate for therapeutic development. Future research directions likely will focus on structure-activity relationship optimization, targeted delivery systems, and exploration of novel therapeutic indications.

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